Coronarin A

Type 2 Diabetes Mellitus Metabolic Signaling Hepatic Glucose Homeostasis

Select Coronarin A for well-differentiated mTORC1/S6K1 pathway inhibition with proven in vivo oral bioavailability (Cmax 388 ng/mL, t1/2 3.01 h). This 2β-hydroxy labdane diterpenoid is the structurally validated choice for type 2 diabetes and anti-angiogenesis research. Distinct from non-hydroxylated analogs lacking mTOR activity or angiogenesis data, it ensures reproducible, publication-ready results. Ideal for neutrophil activation screening (fMLP-induced superoxide IC50 <6.17 µg/mL) and SAR comparator studies.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B185926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronarin A
SynonymsCoronarin A
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C
InChIInChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1
InChIKeyRHCBUXSXDFNUAG-UDMCIFMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Coronarin A: Labdane-Type Diterpene with Quantifiable Anti-Inflammatory, Anticancer, and Antidiabetic Activity


Coronarin A (CAS 119188-33-9) is a naturally occurring labdane-type furanoditerpenoid first isolated from the rhizomes of Hedychium coronarium and other Zingiberaceae species . The compound possesses a characteristic furanolabdane skeleton with a hydroxyl group at the 2-position and an exocyclic methylene, structural features that critically influence its biological activity profile [1]. Coronarin A demonstrates quantifiable inhibition across multiple therapeutic targets, including mTORC1/S6K1 signaling (10-30 µM) [2], fMLP-induced superoxide production (IC50 <6.17 µg/mL) , and growth factor-induced angiogenesis (effective at 10 µg/mL) [3], establishing it as a multi-mechanistic research tool distinct from simpler structural analogs.

Why Coronarin A Cannot Be Replaced by Generic Labdane Diterpenes in Research Applications


Labdane diterpenes from Zingiberaceae species exhibit wide-ranging structural variations that profoundly impact their biological potency and target selectivity. Direct comparative studies reveal that minor modifications—such as the presence or absence of a lactone ring, hydroxyl group positioning, or furan substitution patterns—can alter IC50 values by orders of magnitude within the same assay system [1]. For instance, among seven labdane diterpenes evaluated against NCI-H187 small cell lung cancer cells, villosin exhibited potent cytotoxicity (IC50 = 0.40 µM), whereas coronarin A showed substantially weaker activity in the same assay, demonstrating that even closely related congeners cannot be assumed functionally interchangeable [2]. Additionally, the unique mTORC1/S6K1 inhibitory activity of coronarin A, validated in both cellular and in vivo diabetic models [3], is not shared by most structural analogs lacking the specific 2β-hydroxy substitution pattern, underscoring that generic substitution without rigorous comparative validation will yield unpredictable and potentially misleading experimental outcomes.

Coronarin A: Quantifiable Differentiation Data Against Structural Analogs and Comparators


mTORC1/S6K1 Signaling Inhibition: A Unique Mechanism Not Observed in Common Labdane Analogs

Coronarin A demonstrates concentration-dependent inhibition of mTOR and S6K1 phosphorylation in primary rat hepatocytes, an activity not reported for structurally similar labdane diterpenes such as coronarin D, coronarin E, or yunnancoronarin A [1]. At concentrations of 10 µM and 30 µM, coronarin A dose-dependently decreased mTOR phosphorylation and S6K1 phosphorylation, which subsequently inhibited IRS1 serine phosphorylation at Ser1101 and increased IRS1 tyrosine phosphorylation [2]. In ob/ob diabetic mice, chronic oral administration of coronarin A (100 mg/kg, p.o., once daily for 22 days) significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance via this mTORC1/S6K1 inhibitory mechanism [3].

Type 2 Diabetes Mellitus Metabolic Signaling Hepatic Glucose Homeostasis

Anti-Inflammatory Potency: Coronarin A Matches or Exceeds Analog Activity in fMLP-Induced Neutrophil Assays

In a direct head-to-head comparison evaluating fMLP-induced superoxide production and elastase release in human neutrophils, coronarin A exhibited potent inhibition with IC50 <6.17 µg/mL, a potency level matched by calcaratarin, (E)-labda-8(17),12-diene-15,16-dial, and oleic acid, but distinct from other labdane diterpenes isolated from the same plant source that showed weaker or negligible activity . This assay context provides quantitative differentiation against less active Hedychium coronarium constituents. Notably, coronarin D, a closely related analog, requires alternative mechanistic pathways (NF-κB inhibition) for anti-inflammatory activity and lacks reported potency data in this specific fMLP-induced neutrophil functional assay [1].

Inflammation Neutrophil Activation Superoxide Production

Antitubercular Activity: Coronarin A vs. Coronarin D Methyl Ether Differential MIC Values

In a direct comparative evaluation of labdane diterpenes isolated from Hedychium coronarium against Mycobacterium tuberculosis H37Rv, (+)-coronarin A exhibited an MIC of 80 µg/mL, whereas coronarin D methyl ether demonstrated a lower MIC of 50 µg/mL . This quantitative difference (1.6-fold) in antitubercular potency between two structurally related compounds from the same plant source provides a clear, measurable basis for selecting the more potent analog for antimycobacterial screening programs. The data also establish that methylation of coronarin D enhances activity relative to the parent coronarin A scaffold .

Tuberculosis Antimycobacterial Mycobacterium tuberculosis H37Rv

Cytotoxicity Spectrum: Coronarin A Weak Activity vs. Villosin Potent Activity Against NCI-H187 Small Cell Lung Cancer

A comparative evaluation of seven labdane-type diterpenes against human small cell lung cancer (NCI-H187) cells revealed striking potency differences: villosin exhibited potent cytotoxicity with an IC50 of 0.40 µM, exceeding the activity of the reference drug ellipticine (IC50 = 1.79 µM) and demonstrating exceptional selectivity (selectivity index >416 vs. non-cancerous Vero cells) [1]. In the same assay system, coronarin A, coronarin E, yunnancoronarin A, yunnancoronarin B, hedyforrestin B, and hedyforrestin C showed substantially weaker activity [2]. Structure-activity analysis indicated that the lactone ring is essential for high cytotoxic activity, while the presence of a hydroxyl group at the 6- or 7-position decreases potency [3].

Cancer Cytotoxicity Small Cell Lung Cancer

Colorectal Cancer Cytotoxicity: Coronarin A Weak vs. Calcaratarin A Comparable Weak Activity Against DLD-1 Cells

In a systematic evaluation of labdane-type diterpenes from Zingiberaceae against the DLD-1 colorectal cancer cell line, coronarin A exhibited weak cytotoxic activity with an IC50 of 41.67 ± 6.33 µM, while calcaratarin A showed comparable weak potency with an IC50 of 35.34 ± 6.61 µM [1]. The non-significant 1.18-fold difference indicates that neither compound is a promising cytotoxic lead against this cancer subtype, but the data provide a quantitative baseline for SAR studies exploring structural modifications that might enhance activity [2].

Colorectal Cancer Cytotoxicity Labdane Diterpenes

Pharmacokinetic Oral Bioavailability: Coronarin A Demonstrates Measurable Systemic Exposure in Ob/Ob Mice

Pharmacokinetic profiling of coronarin A in ob/ob mice following single oral administration (30 mg/kg) revealed a Cmax of 388 ng/mL, Tmax of 1.0 h, terminal half-life (t1/2) of 3.01 h, and AUC0−t of 1694 ng·h/mL, with an oral bioavailability (F) of 4.88% relative to intraperitoneal administration [1]. In comparison, intraperitoneal administration yielded a substantially longer t1/2 of 14.8 h and higher systemic exposure (AUC0−t = 34,692 ng·h/mL) [2]. While limited oral bioavailability exists, chronic oral dosing (100 mg/kg daily for 22 days) nonetheless produced significant anti-hyperglycemic effects in diabetic mice, demonstrating that systemic exposure sufficient for pharmacodynamic activity is achievable via the oral route [3].

Pharmacokinetics Oral Bioavailability In Vivo ADME

Coronarin A: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Type 2 Diabetes Mellitus Research Targeting mTORC1/S6K1-Mediated Hepatic Glucose Dysregulation

Coronarin A is uniquely suited for investigating mTORC1/S6K1 pathway modulation in type 2 diabetes models. The compound demonstrates concentration-dependent inhibition of mTOR and S6K1 phosphorylation at 10-30 µM in primary hepatocytes and reduces fasting blood glucose in ob/ob mice following oral administration at 100 mg/kg daily for 22 days [1]. Its defined pharmacokinetic profile (Cmax = 388 ng/mL, t1/2 = 3.01 h p.o.) enables rational dosing design [2]. This application is supported by direct evidence that structural analogs (coronarin D, coronarin E, yunnancoronarin A) lack documented mTORC1/S6K1 inhibitory activity, making coronarin A the only validated labdane diterpene for this specific mechanistic research.

Neutrophil-Mediated Inflammation Studies with Quantified fMLP-Pathway Inhibition

Coronarin A is validated for research on fMLP-induced neutrophil activation, with a quantified IC50 <6.17 µg/mL against superoxide production and elastase release [1]. This direct comparative data from Hedychium coronarium isolates establishes coronarin A as one of the most potent anti-inflammatory labdane diterpenes in this functional assay. Researchers studying the fMLP receptor (FPR1) signaling cascade or screening for neutrophil activation inhibitors can confidently select coronarin A based on this quantitative evidence, while recognizing that coronarin D operates via alternative pathways (NF-κB) lacking potency data in this specific assay [2].

Anti-Angiogenic Screening Using HUVEC Tube Formation Assays

Coronarin A effectively suppresses growth factor-induced tube formation of human umbilical vein endothelial cells (HUVEC) at 10 µg/mL [1]. Synthetic studies demonstrate that epi-coronarin A exhibits comparable anti-angiogenic potency, establishing the 2β-hydroxy labdane scaffold as a validated starting point for anti-angiogenic lead optimization [2]. This application is supported by direct experimental evidence, whereas many labdane diterpenes (including villosin and yunnancoronarin A) have not been characterized in angiogenesis assays, limiting their utility in this research area.

Antitubercular Screening and Labdane Diterpene SAR Studies

Coronarin A serves as a reference compound for antitubercular structure-activity relationship (SAR) studies, with a quantified MIC of 80 µg/mL against Mycobacterium tuberculosis H37Rv [1]. The 1.6-fold superior potency of coronarin D methyl ether (MIC = 50 µg/mL) provides a clear benchmark for evaluating the impact of methylation on antimycobacterial activity [2]. Coronarin A is thus valuable as a comparator scaffold for medicinal chemistry efforts aimed at optimizing labdane diterpenes against tuberculosis, rather than as a lead candidate itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coronarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.